Uxepam Uxepam Carburazepam is a drug which derives from benzodiazepine. Benzodiazepines (BZD, BZs) are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring.
Brand Name: Vulcanchem
CAS No.: 59009-93-7
VCID: VC0006953
InChI: InChI=1S/C17H16ClN3O2/c1-20-14-8-7-12(18)9-13(14)16(11-5-3-2-4-6-11)21(17(19)23)10-15(20)22/h2-9,16H,10H2,1H3,(H2,19,23)
SMILES: Array
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8 g/mol

Uxepam

CAS No.: 59009-93-7

Cat. No.: VC0006953

Molecular Formula: C17H16ClN3O2

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

Uxepam - 59009-93-7

Specification

CAS No. 59009-93-7
Molecular Formula C17H16ClN3O2
Molecular Weight 329.8 g/mol
IUPAC Name 7-chloro-1-methyl-2-oxo-5-phenyl-3,5-dihydro-1,4-benzodiazepine-4-carboxamide
Standard InChI InChI=1S/C17H16ClN3O2/c1-20-14-8-7-12(18)9-13(14)16(11-5-3-2-4-6-11)21(17(19)23)10-15(20)22/h2-9,16H,10H2,1H3,(H2,19,23)
Standard InChI Key HFFJORVBQWPILU-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)CN(C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Carburazepam (CAS 59009-93-7) is a synthetic compound belonging to the benzodiazepine family, characterized by a fused benzene and diazepine ring system. Its molecular formula is C17H16ClN3O2\text{C}_{17}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}, with a molecular weight of 329.78 g/mol . Key physicochemical properties include:

PropertyValue
Density1.334 g/cm³
Boiling Point565.5°C at 760 mmHg
Flash Point295.8°C
LogP3.30
SolubilityLow water solubility

The compound’s structure includes a chlorine substituent at position 7 and a carboxamide group at position 4, contributing to its receptor-binding affinity . Its IUPAC name, 7-chloro-1-methyl-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxamide, reflects these functional groups .

Pharmacological Mechanisms and Anxiolytic Activity

Carburazepam exerts its effects primarily through modulation of γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system . Preclinical studies highlight its potent anxiolytic activity and mild muscle relaxant effects, with a distinct profile compared to classical benzodiazepines like diazepam .

Key Findings from Animal Models

  • In rodent studies, Carburazepam suppressed avoidance reflexes and reduced motor activity at doses of 5–40 mg/kg, indicative of anxiolytic efficacy .

  • Unlike diazepam, it demonstrated minimal sedation at therapeutic doses, suggesting a favorable side-effect profile .

  • Adenosine receptor interactions may partially mediate its anxiolytic effects, as co-administration with adenosine antagonists (e.g., aminophylline) reversed its activity .

Risk FactorDetails
Dependence PotentialHigh affinity for GABA receptors suggests risk of tolerance .
Drug InteractionsPotential synergism with opioids and CNS depressants .
HepatotoxicityLimited data; metabolites may require CYP3A4 metabolism .

Notably, structural analogs like clonazolam and flubrotizolam have been linked to severe respiratory depression in overdose cases, highlighting risks associated with unregulated benzodiazepines .

Comparative Analysis with Other Benzodiazepines

ParameterCarburazepamDiazepamAlprazolam
Anxiolytic PotencyHighModerateHigh
SedationLowModerateHigh
Half-LifeUnreported20–50 hours6–12 hours
Clinical UseResearch onlyApprovedApproved

Carburazepam’s unique receptor binding kinetics may explain its reduced sedative effects compared to diazepam .

Future Research Directions

  • Mechanistic Studies: Elucidate adenosine receptor interactions and their role in anxiolysis .

  • Toxicokinetics: Assess metabolite profiles and hepatotoxicity risks .

  • Clinical Trials: Explore therapeutic potential in anxiety disorders with rigorous safety monitoring .

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